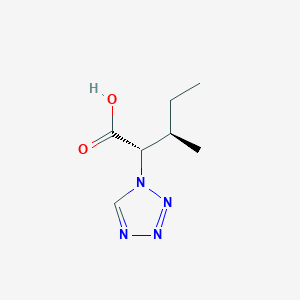

(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid

Descripción general

Descripción

(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is a compound that belongs to the class of tetrazole-containing amino acids Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid typically involves the introduction of the tetrazole ring onto an amino acid backbone. One common method is the cycloaddition reaction between an azide and a nitrile, forming the tetrazole ring. The reaction conditions often require the presence of a catalyst, such as copper(I) salts, and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, such as crystallization or chromatography, would be employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the tetrazole ring or the amino acid backbone.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the tetrazole ring or the amino acid backbone are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrazole N-oxides, while reduction can yield various reduced tetrazole derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Angiotensin II Receptor Antagonism

The compound has been identified as a potential angiotensin II receptor antagonist, which plays a crucial role in regulating blood pressure. Angiotensin II is known to cause vasoconstriction, leading to increased blood pressure. By blocking this receptor, (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid may help in managing hypertension and related cardiovascular conditions .

Dual Action Compounds

Recent studies have explored the development of dual-action compounds that combine angiotensin receptor antagonism with neutral endopeptidase inhibition. This approach aims to enhance therapeutic efficacy while minimizing side effects associated with conventional antihypertensives. The compound's structural properties make it suitable for such modifications, potentially leading to more effective treatments for heart failure and other cardiovascular diseases .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves several steps that can be tailored to produce various derivatives with enhanced biological activity. For instance, derivatives that incorporate different phenolic groups have shown increased potency as angiotensin receptor blockers .

Characterization Techniques

Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compounds produced. These methods are essential for ensuring the reliability of biological evaluations .

Biological Evaluations

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives exhibit significant antihypertensive activity. For example, several ester derivatives were tested for their ability to lower blood pressure in animal models, showing promising results compared to existing treatments .

Case Studies

A notable case study involved the evaluation of a series of tetrazole-containing compounds that were synthesized and tested for their efficacy against hypertension. The results indicated that certain derivatives significantly reduced blood pressure levels in test subjects, suggesting their potential as therapeutic agents .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-3-methyl-2-(1H-1,2,3-triazol-1-yl)pentanoic acid: Similar structure but contains a triazole ring instead of a tetrazole ring.

(2S)-3-methyl-2-(1H-imidazol-1-yl)pentanoic acid: Contains an imidazole ring, another nitrogen-containing heterocycle.

(2S)-3-methyl-2-(1H-pyrazol-1-yl)pentanoic acid: Contains a pyrazole ring, which is also a five-membered nitrogen-containing ring.

Uniqueness

(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. The tetrazole ring is known for its stability and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Actividad Biológica

(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is a compound belonging to the class of tetrazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Overview of Tetrazole Derivatives

Tetrazole compounds have gained attention in medicinal chemistry due to their ability to mimic carboxylic acids and interact with various biological targets. Their unique five-membered ring structure contributes to their pharmacological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibition activities.

Target Interactions:

The precise biological targets of this compound remain largely unidentified; however, tetrazole-containing compounds are known to interact with enzymes and receptors involved in multiple biochemical pathways. The tetrazole moiety can enhance interactions with calcium channels and other ion channels, indicating potential cardiovascular implications.

Biochemical Pathways:

Research suggests that tetrazoles can modulate signaling pathways related to inflammation and cell proliferation. For instance, some studies have shown that these compounds can act as enzyme inhibitors, affecting pathways linked to cancer progression and microbial resistance .

3.1 Antimicrobial Activity

Tetrazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for certain derivatives have shown promising results, suggesting potential use in treating resistant infections .

3.2 Anticancer Properties

Studies indicate that tetrazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549. The compound's structure allows it to interfere with cellular mechanisms that promote tumor growth. For instance, in vitro assays have demonstrated antiproliferative effects with IC50 values indicating effective concentrations for inhibiting cancer cell growth .

3.3 Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. Inhibition of this enzyme could lead to reduced production of pro-inflammatory mediators, positioning this compound as a candidate for anti-inflammatory drug development .

4. Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrazole derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, showcasing their potential as alternative therapeutic agents against resistant strains .

Case Study 2: Antiproliferative Effects

In another investigation focusing on cancer treatment, several tetrazole-based compounds were tested for their ability to inhibit proliferation in HeLa and A549 cells. Results showed significant reductions in cell viability at specific concentrations, supporting further exploration into their use as anticancer agents .

5. Research Findings Summary Table

| Activity | Tested Compound | Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | This compound | Effective against MRSA | MIC = 62.5 µg/mL |

| Antiproliferative | HeLa Cells | Inhibition of growth | IC50 = 226 µg/mL |

| Enzyme Inhibition | cPLA2α | Reduction in inflammatory mediators | IC50 = submicromolar |

6. Conclusion

This compound exhibits a range of biological activities that make it a promising candidate for further research in drug development. Its potential applications in antimicrobial therapy and cancer treatment highlight the importance of exploring tetrazole derivatives within medicinal chemistry.

Propiedades

IUPAC Name |

(2S,3R)-3-methyl-2-(tetrazol-1-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-3-5(2)6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVFWZCIQNAKHY-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C=NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)N1C=NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.